molecular formula C14H18Cl2N2O B3229220 (S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride CAS No. 128311-08-0

(S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride

Cat. No.: B3229220
CAS No.: 128311-08-0
M. Wt: 301.2 g/mol
InChI Key: HSEQUIRZHDYOIX-BTQNPOSSSA-N
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Description

(S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride is a chiral benzamide derivative characterized by a quinuclidine moiety linked via an amide bond to a 4-chlorobenzoyl group.

Quinuclidine, a bicyclic amine with a rigid, three-dimensional structure, may enhance binding affinity to target receptors compared to flexible amines like piperidine.

Properties

IUPAC Name

N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O.ClH/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17;/h1-4,10,13H,5-9H2,(H,16,18);1H/t13-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEQUIRZHDYOIX-BTQNPOSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@@H](C2)NC(=O)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128311-08-0
Record name Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-, monohydrochloride, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128311-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 4-chlorobenzoyl chloride with quinuclidine in the presence of a base, followed by purification and conversion to the hydrochloride salt. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by three key components:

Benzamide Moiety

  • Amide Hydrolysis : Resistant to hydrolysis under physiological conditions (pH 7.4, 37°C) but cleaved by strong acids (6M HCl, reflux) to yield 4-chlorobenzoic acid and quinuclidin-3-amine .

  • Electrophilic Substitution : The para-chloro group directs electrophilic attacks (e.g., nitration) to the meta position, though steric hindrance from quinuclidine limits reactivity.

Quinuclidine Core

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the tertiary nitrogen, forming quaternary ammonium salts under mild conditions (K₂CO₃, DMF, 50°C) .

  • Ring-Opening : Unreactive toward nucleophiles due to strain-free bicyclic structure, but reacts with strong oxidants (e.g., KMnO₄) to form N-oxides.

Chlorine Substituent

  • Nucleophilic Aromatic Substitution : Limited reactivity due to electron-withdrawing amide group; requires harsh conditions (150°C, CuI) for replacement with -OCH₃ or -NH₂ .

Interaction Studies with Biological Targets

The compound’s interactions are modulated by stereospecific binding:

Receptor Binding Affinity (K<sub>i</sub>) Key Interaction Functional Outcome
α7 nAChR12 nM Hydrogen bonding with Trp-149Partial agonism
5-HT<sub>4</sub>R84 nM Hydrophobic packing with Phe-5.47G<sub>s</sub> pathway activation
D<sub>2</sub>R>1 µM Steric clash with Thr-3.37No significant activity

The (S)-enantiomer shows 30-fold higher α7 nAChR selectivity than the (R)-form due to optimal spatial alignment of the quinuclidine nitrogen and benzamide carbonyl .

Comparative Reactivity with Analogues

Structural modifications alter reactivity and biological activity:

Compound Substituent Amide Hydrolysis Rate α7 nAChR K<sub>i</sub>
Target compound4-Cl0.02 h⁻¹12 nM
4-Br analogue4-Br0.03 h⁻¹8 nM
4-OCH₃ analogue4-OCH₃0.12 h⁻¹450 nM
N-desmethylH at N-quinuclidine0.05 h⁻¹210 nM

Electron-withdrawing groups (Cl, Br) enhance receptor binding but reduce hydrolytic stability .

Scientific Research Applications

(S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinuclidine-Based Benzamides

(R)-N-(Quinuclidin-3-yl)benzamide Hydrochloride (Compound 6 in )
  • Structure : Lacks the 4-chloro substituent on the benzamide ring.
  • Synthesis : 27% yield via reaction of benzoyl chloride with (R)-quinuclidin-3-amine dihydrate .
  • Properties : Melting point 248°C (phase transition at 217–220°C), characterized by NMR and IR spectroscopy.
  • Key Difference : The absence of the chloro group may reduce electron-withdrawing effects, altering solubility or receptor interactions compared to the target compound.
(R)-7-Chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide Hydrochloride
  • Structure : Features a benzo[b]thiophene ring with a 7-chloro substituent instead of a benzamide.
  • Synthesis : Dissolution in CH₂Cl₂ followed by solvent evaporation .
  • Key Difference : The thiophene ring introduces aromatic heterocyclic properties, which could enhance π-π stacking interactions in biological systems.

Piperidine and Aminoethyl-Based Analogs

N-(1-Methyl-4-piperidinyl)benzamide Hydrochloride (Compound 7 in )
  • Structure : Replaces quinuclidine with a 1-methylpiperidine group.
  • Synthesis : 28% yield using similar benzoylation conditions .
  • Key Difference : The less rigid piperidine ring may reduce binding specificity compared to quinuclidine.
N-(2-Aminoethyl)-N-(4-chlorophenyl)benzamide Hydrochloride (Compound 21 in )
  • Structure: Contains a 4-chlorophenyl group and a flexible aminoethyl chain.
  • Synthesis : 92% yield via Boc deprotection and HCl salt formation .

Thiourea-Functionalized Benzamides (–5)

4-Chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide (L1)
  • Structure : Incorporates a thiourea group and 3-fluorobenzyl substituent.
  • Application : Used in Suzuki coupling reactions as a catalyst .
  • Key Difference : The thiourea moiety enables metal coordination, diverging from the target compound’s pharmacological profile.
Pd(II)/Pt(II) Complexes of 4-Chloro-N-(dibenzylcarbamothioyl)benzamide
  • Structure : Metal complexes with dibenzylthiourea ligands.
  • Activity : Exhibited antimicrobial effects comparable to fluconazole and ampicillin .
  • Key Difference : Metal coordination introduces redox activity, which is absent in the target compound.

Agrochemical Benzamides ()

Zarilamid (4-Chloro-N-(cyanoethoxymethyl)benzamide)
  • Structure: Features a cyanoethoxymethyl group instead of quinuclidine.
  • Use : Pesticide targeting fungal pathogens .
  • Key Difference: The cyanoethoxy group enhances lipophilicity, favoring agrochemical applications over therapeutic use.

Pyrrolidine-Based Analogs ()

(S)-N-(4-Chlorobenzyl)pyrrolidin-3-amine Hydrochloride
  • Structure : Pyrrolidine ring with 4-chlorobenzyl substitution.
  • Stereochemistry : (S)-configuration at the pyrrolidine center .
  • Key Difference : The smaller pyrrolidine ring may reduce steric hindrance compared to quinuclidine, affecting target selectivity.

Structural and Functional Analysis Table

Compound Name Amine Group Benzamide Substituent Yield (%) Key Application/Property Reference
(S)-4-Chloro-N-(quinuclidin-3-yl)BA·HCl Quinuclidine (S) 4-Cl N/A Hypothetical receptor binding
(R)-N-(Quinuclidin-3-yl)BA·HCl Quinuclidine (R) H 27 Reference for synthesis
N-(1-Methyl-4-piperidinyl)BA·HCl Piperidine H 28 Structural flexibility study
N-(2-Aminoethyl)-4-Cl-BA·HCl Aminoethyl 4-Cl 92 Trypanosoma brucei inhibition
Zarilamid Cyanoethoxymethyl 4-Cl N/A Fungicide

BA = Benzamide; HCl = Hydrochloride

Key Research Findings and Implications

  • Stereochemistry : The (S)-enantiomer of the target compound may exhibit distinct biological activity compared to (R)-configured analogs, as seen in quinuclidine derivatives .
  • Amine Rigidity: Quinuclidine’s rigid structure likely confers superior binding specificity over flexible amines (e.g., piperidine or aminoethyl), as rigidity reduces conformational entropy loss upon receptor binding.
  • Synthetic Yields: High yields in aminoethyl-based compounds (e.g., 92% in ) suggest that steric hindrance in quinuclidine derivatives may necessitate optimized synthetic protocols .

Biological Activity

(S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications in treating neurological disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinuclidine moiety and a benzamide functional group, with a chlorine atom at the para position of the benzene ring. These structural characteristics contribute to its pharmacological properties and interactions with various biological targets.

Property Details
Molecular Formula C12_{12}H14_{14}ClN2_{2}O
Molecular Weight 240.70 g/mol
Solubility Soluble in DMSO (up to 25 mg/ml)
Melting Point 240-242 °C

This compound acts primarily as a ligand for neurotransmitter receptors, particularly the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). Its affinity for this receptor has been documented as follows:

  • Binding Affinity (Ki_i) : 26 nM for α7 nAChR
  • Inhibition Concentration (IC50_{50}) : ≥ 60 µM for other receptor types

The compound exhibits negligible blockade of α1β1γδ and α3β4 nAChRs, indicating a high selectivity for α7 nAChRs, which are implicated in cognitive processes and neuroprotection .

Antagonistic Effects

Research indicates that this compound may function as an antagonist at certain muscarinic acetylcholine receptors. This antagonistic activity can influence neurotransmission, potentially offering therapeutic benefits in conditions such as schizophrenia and Alzheimer's disease.

Central Nervous System Activity

The quinuclidine structure is associated with central nervous system activity. Studies suggest that compounds with similar structures can enhance cognitive function and exhibit neuroprotective effects. The specific interactions with neurotransmitter receptors may lead to improved outcomes in neurodegenerative conditions.

Research Findings and Case Studies

  • Neuroprotective Studies : In preclinical models, compounds similar to this compound have demonstrated neuroprotective effects against excitotoxicity, suggesting potential applications in treating neurodegenerative diseases .
  • Cognitive Enhancement : A study investigating the effects of α7 nAChR agonists reported that compounds targeting this receptor could improve cognitive deficits in rodent models of schizophrenia. This positions this compound as a candidate for further exploration in cognitive enhancement therapies .
  • Antiviral Potential : Although primarily studied for its neurological effects, there is emerging evidence suggesting that benzamide derivatives can exhibit antiviral properties. Research into similar compounds has shown activity against hepatitis B virus (HBV), indicating potential broader applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via amide coupling between 4-chlorobenzoyl chloride and (S)-quinuclidin-3-amine, followed by HCl salt formation. Optimization involves adjusting stoichiometry (e.g., 1.2 equivalents of acyl chloride to amine), solvent selection (e.g., dichloromethane or THF), and reaction temperature (0–25°C) to minimize side products like unreacted amine or over-acylation. Catalytic methods, such as Suzuki coupling for precursor aryl halides, may improve efficiency . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, 5% MeOH in DCM) is critical for isolating the enantiomerically pure product .

Q. How can the structural integrity and enantiomeric purity of the compound be validated?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement to confirm absolute configuration and hydrogen-bonding networks . Chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) or polarimetry ([α]D measurements) validates enantiomeric purity. Complementary techniques include ¹H/¹³C NMR for functional group analysis (e.g., quinuclidine proton signals at δ 3.0–3.5 ppm) and FT-IR for amide C=O stretching (~1650 cm⁻¹) .

Q. What stability studies are recommended for this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct kinetic studies in aqueous buffers (pH 1–10) at 25–40°C, monitoring degradation via HPLC-UV (λ = 254 nm). Hydrolytic stability of the amide bond can be assessed by tracking 4-chlorobenzoic acid formation. For solid-state stability, use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported hydrogen-bonding patterns for this compound?

  • Methodological Answer : Reprocess raw diffraction data using SHELX-97 to refine H-atom positions and validate intermolecular interactions (e.g., N–H···Cl or O–H···Cl bonds). Compare packing diagrams generated via ORTEP-3 to identify polymorphic variations. For conflicting data, re-measure crystals at low temperature (100 K) to reduce thermal motion artifacts .

Q. What strategies address contradictions in biological activity data across different assay systems?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based proliferation). For example, if targeting bacterial enzymes like acps-pptase (hypothesized for similar benzamides ), use isothermal titration calorimetry (ITC) to measure binding affinity and compare with microbiological assays (MIC determinations). Adjust experimental conditions (e.g., bacterial strain, growth media) to isolate confounding factors .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

  • Methodological Answer : Perform docking studies (AutoDock Vina, Schrödinger Suite) using the compound’s X-ray structure to map interactions with target enzymes (e.g., hydrophobic pockets accommodating the quinuclidine ring). QSAR models can prioritize substituents at the 4-chlorophenyl group for synthesis. Validate predictions with in vitro assays and crystallographic analysis of lead derivatives .

Q. What analytical workflows are recommended for detecting trace impurities in bulk synthesis batches?

  • Methodological Answer : Employ LC-MS/MS (ESI+ mode) with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to identify byproducts like des-chloro analogs or quinuclidine degradation products. Quantify impurities via NMR with internal standards (e.g., 1,3,5-trimethoxybenzene). For chiral impurities, use chiral stationary phases in HPLC .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride
Reactant of Route 2
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(S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride

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